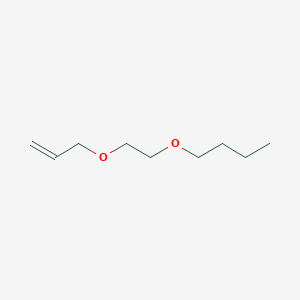![molecular formula C36H20EuF9N2O6S3 B099874 (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent CAS No. 17904-86-8](/img/structure/B99874.png)
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research on europium(III) complexes has been focused on their potential as light-conversion molecular devices due to their remarkable luminescence properties. Europium(III) complexes with β-diketones and various ligands, such as 1,10-phenanthroline derivatives, have been synthesized and characterized, showing promising applications in optoelectronics and display devices .
Synthesis Analysis
The synthesis of europium(III) complexes involves the coordination of europium ions with ligands such as β-diketones and 1,10-phenanthroline derivatives. These ligands are chosen for their ability to transfer energy efficiently to the europium ion, leading to high luminescence quantum yields and long lifetimes of the excited states . The synthesis process often includes the formation of a coordination polyimide, which is then used as a macromolecular ligand to prepare the final europium(III) complex .
Molecular Structure Analysis
The molecular structure of europium(III) complexes is characterized by coordination of the europium ion to eight ligand atoms, forming a distorted square antiprism geometry. This distortion allows for all characteristic electronic transitions to become allowed, which is beneficial for the emission spectrum . The coordination environment is typically composed of oxygen atoms from the diketonate ligands and nitrogen atoms from the 1,10-phenanthroline derivative .
Chemical Reactions Analysis
The europium(III) complexes exhibit characteristic luminescence upon excitation, which is a result of the energy transfer from the ligands to the europium ion. The photoluminescence is nearly monochromatic and highly efficient, making these complexes suitable for use in light-emitting diodes (LEDs) and other optical display devices . The solvent used in the synthesis and the presence of substituents on the ligands can influence the fluorescent intensity and the stability of the complexes .
Physical and Chemical Properties Analysis
Europium(III) complexes with 1,10-phenanthroline derivatives exhibit excellent thermal stability and solubility in many polar aprotic solvents . The luminescence quantum yield and the lifetime of the excited state are critical physical properties that determine the efficiency of these complexes as light-conversion devices. For instance, the complex described in paper shows a luminescence quantum yield of 66% at room temperature and a long 5D0 lifetime of 670 µs. These properties, along with the ability to form transparent clear films from solution, make europium(III) complexes highly desirable for optoelectronic applications .
科学的研究の応用
Improved Photobleaching and Photoluminescence
Improved Photobleaching Characteristics : Research by Kurabayashi et al. (2015) explored the photobleaching properties of this complex when nano-particles are embedded into a sol-gel derived silica glass film, showing improved photobleaching resistance, crucial for long-term optical applications Kurabayashi et al., 2015.
Crystal Structure and Photoluminescence : A study by Qian-Ling et al. (2010) detailed the crystal structure and photoluminescence of the Europium complex, providing insights into its coordination environment and potential for red light emission applications Qian-Ling et al., 2010.
Sensor Technology and Material Science
Temperature-Sensitive Sensors : Mitsuishi et al. (2003) developed ultrathin polymer optodes containing the Europium complex for temperature sensing, demonstrating its efficiency as a temperature-sensitive sensor Mitsuishi et al., 2003.
Luminescent Devices : Research into the synthesis and application of the Europium complex in light-emitting devices shows significant promise for its use in the development of bright, red-emitting luminescent materials, enhancing device performance through improved luminescence and energy efficiency Zhang et al., 2007.
特性
CAS番号 |
17904-86-8 |
|---|---|
製品名 |
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent |
分子式 |
C36H20EuF9N2O6S3 |
分子量 |
995.7 g/mol |
IUPAC名 |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
InChIキー |
GMFTYFSOONOZOH-MCTJRNESSA-K |
異性体SMILES |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



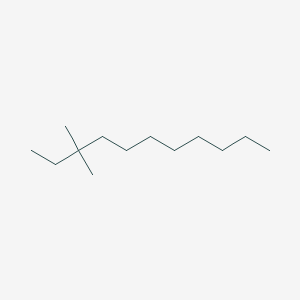
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
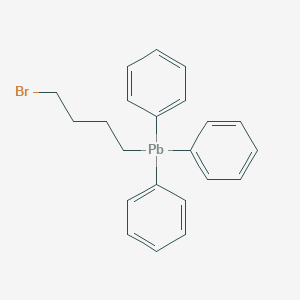

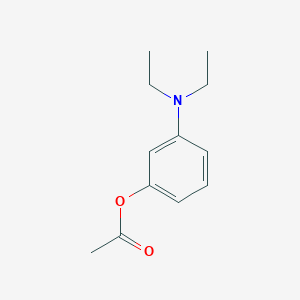
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
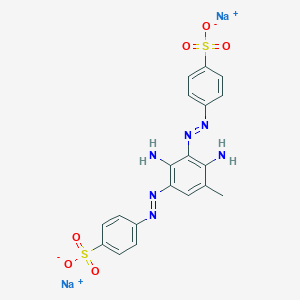
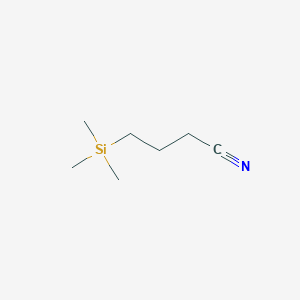
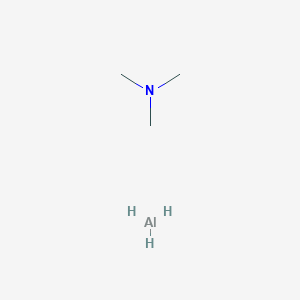
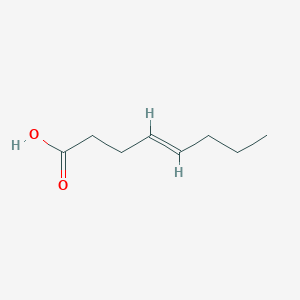
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)


